molecular formula C28H28FN5O3 B607827 GSK321 CAS No. 1816331-63-1

GSK321

Cat. No.: B607827
CAS No.: 1816331-63-1
M. Wt: 501.5624
InChI Key: IVFDDVKCCBDPQZ-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK321 is a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes. It has high inhibitory and selectivity for mutant IDH1 enzymes and is used primarily for research in acute myeloid leukemia .

Preparation Methods

The synthesis of GSK321 involves optimizing the structure of a precursor compound, GSK990The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

GSK321 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

GSK321 has several scientific research applications:

    Chemistry: It is used to study the inhibition of mutant IDH1 enzymes and the resulting biochemical pathways.

    Biology: this compound is employed in cellular studies to understand its effects on cell proliferation and differentiation.

    Medicine: It is a valuable tool in researching treatments for acute myeloid leukemia and other cancers with IDH1 mutations.

    Industry: This compound is used in the development of new therapeutic agents targeting IDH1 mutations

Mechanism of Action

GSK321 exerts its effects by binding to the allosteric pocket of the mutant IDH1 enzyme when it is in an open state. This binding inhibits the enzyme’s activity, reducing the production of 2-hydroxyglutarate (2-HG), a metabolite associated with cancer progression. The inhibition of mutant IDH1 by this compound leads to the differentiation of leukemic cells and affects various molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

GSK321 is compared with other IDH1 inhibitors such as AG-120 (ivosidenib) and GSK990. While AG-120 is also a selective IDH1 inhibitor, this compound has shown higher potency and selectivity for certain IDH1 mutations. The unique binding mechanism of this compound to the allosteric pocket of IDH1 sets it apart from other inhibitors .

Similar Compounds

  • AG-120 (ivosidenib)
  • GSK990
  • IDH305

This compound’s high selectivity and potency make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFDDVKCCBDPQZ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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